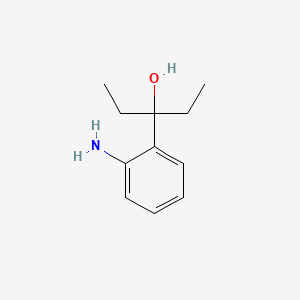

3-(2-Aminophenyl)pentan-3-ol

Description

Contextualization within Organic Chemistry and Aminophenol-Alcohol Systems

In the broader context of organic chemistry, 3-(2-Aminophenyl)pentan-3-ol is classified as an aminophenol-alcohol system. Aminophenols are a class of aromatic compounds that contain both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. nih.gov The specific arrangement of these groups—ortho, meta, or para—significantly influences their chemical and physical properties. In the case of 3-(2-Aminophenyl)pentan-3-ol, the amino group is in the ortho position relative to the pentan-3-ol substituent on the phenyl ring.

The presence of both a hydrogen bond donor (the alcohol's hydroxyl group and the amine's N-H bonds) and a hydrogen bond acceptor (the nitrogen and oxygen lone pairs) within the same molecule allows for the potential of intramolecular hydrogen bonding. This phenomenon is a significant area of study in aminophenol-alcohol systems as it can dictate the molecule's conformation and reactivity.

Historical Perspective on Related Chemical Scaffolds and their Research Significance

The foundational scaffolds of 3-(2-Aminophenyl)pentan-3-ol, namely aminophenols and tertiary alcohols, have a rich history in chemical research. Aminophenol derivatives are crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, dyes, and photographic developers. gminsights.com For instance, para-aminophenol is a key precursor in the industrial synthesis of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). nih.gov Research into ortho-aminophenol derivatives has explored their potential as antioxidants and their applications in creating novel compounds with anti-inflammatory and antiallergic properties. nih.gov

Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms, exhibit distinct reactivity compared to primary and secondary alcohols. Their resistance to oxidation under standard conditions is a key feature. The synthesis of tertiary alcohols is a fundamental topic in organic chemistry, often accomplished through the reaction of Grignard reagents or organolithium compounds with ketones.

Structural Features and Functional Group Interplay Relevant to Research Endeavors

The molecular structure of 3-(2-Aminophenyl)pentan-3-ol is defined by a central benzene ring substituted with an amino group and a pentan-3-ol group at the ortho position. This specific arrangement leads to potential steric and electronic interactions between the two functional groups, which are of significant interest in research.

The proximity of the amino and hydroxyl groups can facilitate intramolecular hydrogen bonding, which can influence the compound's spectroscopic properties and its reactivity. For example, the formation of a hydrogen bond between the hydroxyl proton and the nitrogen of the amino group could be studied using techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

The electronic nature of the amino group, an activating and ortho-, para-directing group, can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Conversely, the bulky tertiary alcohol substituent may exert steric hindrance, affecting the accessibility of the ortho and para positions to incoming electrophiles. The tertiary alcohol itself can undergo reactions typical of its class, such as dehydration or substitution under acidic conditions.

Basic chemical and physical properties of 3-(2-Aminophenyl)pentan-3-ol are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C11H17NO | cymitquimica.com |

| Molecular Weight | 179.26 g/mol | cymitquimica.com |

| IUPAC Name | 3-(2-aminophenyl)pentan-3-ol | sigmaaldrich.com |

| CAS Number | 15832-98-1 | sigmaaldrich.combldpharm.com |

| Synonyms | Benzenemethanol, 2-amino-alpha,alpha-diethyl- | cymitquimica.com |

| Purity | Typically ≥95% | sigmaaldrich.com |

Overview of Current Research Landscape and Gaps Pertaining to the Chemical Compound

The current research landscape for 3-(2-Aminophenyl)pentan-3-ol appears to be limited, with much of the available information originating from chemical supplier catalogs rather than dedicated academic studies. cymitquimica.comsigmaaldrich.combldpharm.com These sources provide fundamental data such as its molecular formula, weight, and CAS number.

A significant gap exists in the scientific literature regarding the detailed experimental investigation of this specific compound. There is a lack of published research on its synthesis, comprehensive spectroscopic analysis (e.g., detailed 1H NMR, 13C NMR, IR, and mass spectrometry data and interpretation), and reactivity studies. While general reactions of aminophenols and tertiary alcohols are well-documented, the specific behavior of 3-(2-Aminophenyl)pentan-3-ol, arising from the unique interplay of its functional groups, remains largely unexplored.

Future research could focus on several key areas:

Synthesis and Optimization: Developing and optimizing synthetic routes to 3-(2-Aminophenyl)pentan-3-ol.

Spectroscopic and Structural Analysis: Conducting detailed spectroscopic analyses to confirm its structure and investigate the extent of intramolecular hydrogen bonding. X-ray crystallography could provide definitive information on its solid-state conformation.

Reactivity Studies: Exploring the reactivity of both the aromatic ring and the functional groups to understand how they influence each other. This could include electrophilic aromatic substitution, reactions at the amino group, and reactions of the tertiary alcohol.

Potential Applications: Investigating the potential of 3-(2-Aminophenyl)pentan-3-ol as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science, drawing inspiration from the diverse biological activities of other aminophenol derivatives. nih.govnih.gov

Properties

IUPAC Name |

3-(2-aminophenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-11(13,4-2)9-7-5-6-8-10(9)12/h5-8,13H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBCNOBBJUMWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Aminophenyl Pentan 3 Ol and Its Analogues/derivatives

Classical Synthetic Approaches to the Chemical Compound

Classical methods for the synthesis of 3-(2-aminophenyl)pentan-3-ol and its analogues often rely on well-established, multi-step reaction sequences. These pathways, while effective, may involve harsh reaction conditions and generate considerable waste. libretexts.org

A logical and common multi-step approach to a tertiary alcohol like 3-(2-aminophenyl)pentan-3-ol involves the use of Grignard reagents. wolfram.com A plausible pathway would start from a protected 2-amino-substituted aromatic compound, which is then reacted with an appropriate electrophile.

A hypothetical, yet chemically sound, multi-step synthesis could be:

Protection of the Aniline (B41778): The amino group of a starting material like 2-nitroaniline (B44862) or 2-aminobenzonitrile (B23959) is highly reactive and would interfere with subsequent organometallic reactions. Therefore, the first step is often to protect this group.

Grignard Reaction: The core of the synthesis would likely involve the reaction of an organometallic reagent with a ketone or a nitrile. For instance, reacting a Grignard reagent derived from a protected 2-haloaniline with diethyl ketone would yield the protected tertiary alcohol. Alternatively, reacting an organolithium or Grignard reagent with a protected 2-aminobenzonitrile could also be a viable route. asianpubs.orgmasterorganicchemistry.com The addition of Grignard reagents to nitriles, followed by hydrolysis, is a known method for ketone synthesis. masterorganicchemistry.com

Deprotection: The final step would be the removal of the protecting group to reveal the free amino group, yielding the final product.

The study of organic chemistry often involves designing such multi-step syntheses, where functional group interconversions are key. libretexts.org

The choice of starting materials is crucial for the success of any synthetic route. For 3-(2-aminophenyl)pentan-3-ol, precursors are designed to contain either the aminophenyl moiety or the tertiary alcohol fragment, with the other part being constructed during the synthesis.

Reduction of Nitro Compounds: A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. itc.mx The catalytic hydrogenation of aromatic nitro compounds is an industrially important process. itc.mxstevens.eduresearchgate.net For instance, one could synthesize 3-(2-nitrophenyl)pentan-3-ol and then reduce the nitro group to an amine. This reduction is often achieved using metal catalysts like palladium on alumina (B75360) (Pd/Al₂O₃) or Raney nickel under a hydrogen atmosphere. itc.mxstevens.eduresearchgate.netgoogle.com The chemoselective hydrogenation of a nitro group in the presence of other reducible functionalities, like a carbonyl group, can be challenging but is achievable with specific catalysts, such as supported gold nanoparticles. researchgate.net

Nucleophilic Substitution: While less direct for this specific target, nucleophilic substitution reactions are fundamental in the synthesis of some amino alcohol derivatives. For example, the ring-opening of chiral piperidines using cyanogen (B1215507) bromide (von Braun reaction) can lead to acyclic amino alcohols with multiple chiral centers. nih.gov

A practical precursor for the Grignard-based synthesis mentioned earlier could be 2-aminobenzonitrile. The reaction of 2-aminobenzonitriles with Grignard reagents can form ortho-aminoketimines, which can then be hydrolyzed to the corresponding ketones. mdpi.com Alternatively, palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles can also yield o-aminobenzophenones, which are related structures. asianpubs.orgpsu.edu

Table 1: Comparison of Classical Precursor Strategies

| Precursor Strategy | Key Reaction | Advantages | Disadvantages |

| Reduction of Nitro Compound | Catalytic Hydrogenation | High yields, well-established. itc.mxstevens.eduresearchgate.net | Potential for over-reduction, safety concerns with H₂ gas. |

| Grignard with Nitrile | Nucleophilic Addition | Direct C-C bond formation. asianpubs.orgmasterorganicchemistry.com | Requires anhydrous conditions, protection of amine needed. |

| Nucleophilic Substitution | e.g., von Braun Reaction | Can create stereochemical complexity. nih.gov | Indirect route for the target molecule. |

Modern and Sustainable Synthetic Strategies for Amino Alcohols

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for constructing molecules like amino alcohols.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are often more atom-economical and selective than stoichiometric reactions. acs.org

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool. For instance, primary amino alcohols derived from natural amino acids have been shown to be efficient organocatalysts for cross-aldol reactions. acs.org Proline and its derivatives are also widely used; for example, L-proline can catalyze the asymmetric assembly of aldehydes, ketones, and azodicarboxylates to produce β-amino alcohols with high enantioselectivity. acs.org Similarly, β-amino alcohols can act as organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.orgrsc.org

Transition Metal Catalysis: Transition metals are extensively used to catalyze a wide range of reactions for forming C-C, C-N, and C-O bonds.

Hydrogenation: As mentioned, catalytic hydrogenation is a key reaction. Manganese-based catalysts have been developed for the selective hydrogenation of nitroarenes under relatively mild conditions. acs.org Ruthenium complexes have also been employed for the preparation of secondary and tertiary amines from nitroarenes and alcohols. rsc.org

C-H Amidation: Direct C-H functionalization is a highly sought-after transformation. Iridium catalysts have been found to be effective for the C–H amidation of sp³ methyl C–H bonds, providing a novel route to 1,2-amino alcohols. rsc.org

Coupling Reactions: Copper-catalyzed reactions are particularly useful. For example, the enantioselective aminoallylation of ketones can be achieved through a Cu-catalyzed reductive coupling, yielding chiral 1,2-amino alcohols. acs.org Copper catalysis has also been applied to the synthesis of γ-amino alcohols featuring tertiary carbon stereocenters. researchgate.net Transition metal catalysis can also be used to directly functionalize alcohols. acs.org

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles include atom economy, use of catalysis, and designing for energy efficiency. acs.org

Furthermore, the use of visible-light photocatalysis represents a green approach to amino alcohol synthesis, as it uses a renewable energy source and can often be performed in environmentally benign solvents like water. patsnap.comrsc.org Researchers have developed methods for the production of β-amino alcohols from ethylene (B1197577) glycol in diol/water mixtures using a recoverable heterogeneous catalyst, avoiding organic solvents. uv.es

Stereoselective Synthesis of Analogues

While 3-(2-aminophenyl)pentan-3-ol itself is not chiral, many of its analogues and related amino alcohols are. The synthesis of single enantiomers of chiral compounds is of paramount importance, particularly in the pharmaceutical industry. nih.gov

Stereoselective synthesis can be achieved through various strategies:

Chiral Catalysts: Asymmetric catalysis is a powerful method. Chiral ligands can be used with transition metal catalysts to induce enantioselectivity. For example, ruthenium catalysts with chiral ligands are used for the asymmetric transfer hydrogenation of α-amino ketones to produce chiral 1,2-amino alcohols. acs.org Similarly, chiral diols and β-amino alcohols derived from carbohydrates have been used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, and converts them into the desired target molecule. rsc.orgrsc.org

Biocatalysis: Enzymes are highly specific catalysts that can perform reactions with excellent chemo-, regio-, and stereoselectivity under mild conditions. nih.gov For example, dual-enzyme cascade pathways have been developed for the synthesis of bichiral amino alcohols from diketones. nih.gov

Substrate Control: In some cases, the inherent chirality of the substrate can direct the stereochemical outcome of a reaction. For instance, the desymmetric reduction of malonic esters using dinuclear zinc catalysts can produce chiral α-tertiary amines and tertiary alcohols. nih.gov

Enantioselective or Diastereoselective Routes

Achieving high levels of enantioselectivity or diastereoselectivity is paramount for producing a single, desired stereoisomer. While specific documented routes for 3-(2-aminophenyl)pentan-3-ol are not prevalent in readily available literature, several established strategies for analogous vicinal amino alcohols are applicable. rsc.orgrsc.org

One powerful approach is the diastereoselective addition of nucleophiles to chiral α-amino aldehydes . This method leverages the existing chirality of an amino acid starting material to direct the stereochemical outcome of the reaction. rsc.org The stereoselectivity is often rationalized using models like the Felkin-Anh or Cram chelate models, which predict the facial selectivity of the nucleophilic attack on the carbonyl group. rsc.org

Another strategy involves diastereoselective cycloaddition reactions . For instance, the [4+2] Diels-Alder cycloaddition between an N-sulfinyl dienophile and a 1,3-diene can produce a cyclic adduct with controlled stereochemistry. psu.edu Subsequent bond cleavage and rearrangement can yield acyclic, unsaturated vicinal amino alcohols. psu.edu More recently, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed, providing a modular route to chiral β-amino alcohols with high stereoselectivity. westlake.edu.cn This method uses a radical polar crossover strategy to control both chemical and stereochemical outcomes. westlake.edu.cn

Table 1: Overview of Stereoselective Routes for Amino Alcohol Analogues

| Method | Key Transformation | Stereocontrol | Typical Substrates | Research Findings |

| Nucleophilic Addition | Addition of organometallic reagents to α-amino aldehydes. rsc.org | Substrate-controlled (Felkin-Anh/Cram models). rsc.org | Chiral aldehydes derived from natural amino acids. rsc.org | Diastereomeric ratios can be high, depending on the nucleophile and protecting groups. |

| Diels-Alder Cycloaddition | [4+2] cycloaddition of N-sulfinyl dienophiles. psu.edu | Diastereoselective cycloaddition followed by stereospecific rearrangement. psu.edu | Dienes and N-sulfinyl imines. psu.edu | Can produce threo or erythro amino alcohols depending on diene geometry. psu.edu |

| Radical C-H Amination | Intramolecular hydrogen atom transfer (HAT) followed by amination. nih.gov | Chiral copper catalyst directs regio- and enantioselective HAT. nih.gov | Aliphatic alcohols converted to oxime imidates. nih.gov | Bypasses the need for chiral pool precursors and enables synthesis of novel β-amino alcohols. nih.gov |

| Asymmetric Cross-Coupling | Cr-catalyzed coupling of aldehydes and imines. westlake.edu.cn | Chiral ligand on chromium catalyst controls enantioselectivity. westlake.edu.cn | Aromatic/aliphatic aldehydes and various imines. westlake.edu.cn | Achieves high enantiomeric excess (up to 99% ee) for challenging β-amino alcohols. westlake.edu.cn |

Chiral Auxiliary or Catalyst Applications

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. This is a robust and widely used strategy in asymmetric synthesis. nih.gov

Evans' Oxazolidinones: These are among the most common auxiliaries. nih.gov Derived from readily available amino alcohols, they can be acylated and then subjected to diastereoselective alkylation, aldol, or other addition reactions. The bulky oxazolidinone ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite face. wikipedia.org

tert-Butanesulfinimine Chemistry: The use of tert-butanesulfinimines, prepared from tert-butanesulfinamide and an aldehyde or ketone, is a powerful method for the asymmetric synthesis of amines and amino alcohols. thieme-connect.com The chiral sulfinyl group directs the addition of nucleophiles to the imine C=N bond with high diastereoselectivity. The auxiliary is then easily removed under acidic conditions. thieme-connect.com

Chiral Catalysts: In contrast to stoichiometric auxiliaries, chiral catalysts can produce large quantities of an enantiomerically enriched product from a small amount of the catalyst. For the synthesis of tertiary alcohols, nickel-catalyzed enantioconvergent arylation of racemic secondary alcohols has emerged as a powerful technique. acs.orgacs.org This method uses a chiral N-heterocyclic carbene (NHC) ligand to control the enantioselectivity of the addition of an arylboronic ester to a ketone generated in situ. acs.org For amino alcohol synthesis specifically, chiral catalysts based on ferrocenyl amino alcohols have been used for the enantioselective addition of dialkylzincs to aldehydes. acs.org

Table 2: Common Chiral Auxiliaries and Catalysts in Amino Alcohol Synthesis

| Auxiliary/Catalyst System | Type | Typical Reaction | Mechanism of Stereocontrol |

| Evans' Oxazolidinone wikipedia.orgnih.gov | Chiral Auxiliary | Asymmetric Alkylation, Aldol Addition | Steric shielding of one enolate face by the auxiliary. wikipedia.org |

| tert-Butanesulfinimine thieme-connect.com | Chiral Auxiliary | Nucleophilic Addition to Imines | Chelation control involving the sulfinyl group and the incoming nucleophile. thieme-connect.com |

| Pseudoephedrine Amide wikipedia.org | Chiral Auxiliary | Asymmetric Alkylation | Formation of a rigid chelated enolate intermediate that directs alkylation. wikipedia.org |

| (S)-Proline derived CBS Catalyst youtube.com | Chiral Catalyst | Asymmetric Ketone Reduction | Coordination of the ketone to the chiral boron-containing catalyst activates it for stereoselective hydride delivery. youtube.com |

| Chiral NHC-Nickel Complex acs.orgacs.org | Chiral Catalyst | Enantioselective Arylation/Alkenylation | The chiral ligand environment around the nickel center dictates the facial selectivity of nucleophilic addition to a ketone. acs.org |

| Chiral Disulfonimide nih.gov | Chiral Catalyst | Three-Component Homoallylic Amine Synthesis | Acts as a chiral Brønsted acid to activate imines for asymmetric allylation. nih.gov |

Purification and Isolation Techniques for Research Applications

The synthesis of chiral compounds often results in a mixture of stereoisomers (enantiomers or diastereomers) that must be separated. For research applications requiring high enantiomeric purity, chromatographic techniques are indispensable. nih.govnih.gov

Preparative High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used technique for separating enantiomers. nih.goveurekaselect.com The method relies on chiral stationary phases (CSPs), which are materials that contain a single enantiomer of a chiral compound bound to a solid support (typically silica). nih.govpharmafocusasia.com Enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation.

Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel® are extremely common. chiraltech.com They consist of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) gel matrix. pharmafocusasia.com Their broad applicability makes them a first choice for screening separation conditions. pharmafocusasia.com

Pirkle-type CSPs: These are based on the principle of π-π interaction, hydrogen bonding, and dipole-dipole interactions for chiral recognition. hplc.eu They are often used for separating derivatized analytes.

Ligand Exchange Chromatography (LEC): This technique is particularly effective for underivatized amino acids and amino alcohols. sigmaaldrich.com A chiral ligand (like an amino acid) is complexed with a metal ion (often copper) and either coated on the stationary phase or used as a mobile phase additive. The enantiomers of the analyte form diastereomeric ternary complexes with the chiral ligand and metal ion, which can then be separated. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular alternative to HPLC for preparative chiral separations. nih.gov It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.govpharmafocusasia.com SFC often provides faster separations and uses less organic solvent, making it a "greener" and more efficient technique. pharmafocusasia.com

Other Techniques: For diastereomeric mixtures, standard silica gel column chromatography is often sufficient for separation due to the different physical properties (e.g., polarity, boiling point) of the diastereomers. In some cases, selective crystallization or the use of extractant impregnated resins can also be employed for chiral separations. nih.gov

Table 3: Comparison of Purification and Isolation Techniques

| Technique | Principle | Advantages | Common Applications |

| Preparative Chiral HPLC nih.govchiraltech.com | Differential interaction with a Chiral Stationary Phase (CSP). | High resolution, broad applicability, well-established. pharmafocusasia.com | Resolution of enantiomers of final products and key intermediates. |

| Preparative Chiral SFC nih.gov | Differential interaction with a CSP using a supercritical fluid mobile phase. | Fast separations, reduced organic solvent consumption, easy solvent removal. nih.govpharmafocusasia.com | High-throughput chiral separations in pharmaceutical development. |

| Standard Column Chromatography | Separation based on differences in polarity. | Simple, inexpensive, scalable. | Purification of diastereomers and non-chiral intermediates. |

| Ligand Exchange Chromatography sigmaaldrich.com | Formation of transient diastereomeric metal complexes. | Separates underivatized amino alcohols; no derivatization needed. sigmaaldrich.com | Enantioseparation of polar, functionalized molecules like amino acids. |

| Selective Crystallization | Different solubilities of diastereomeric salts or cocrystals. | Potentially very low cost and highly scalable. | Industrial-scale resolution of specific chiral compounds. |

Chemical Reactivity and Transformation Studies of 3 2 Aminophenyl Pentan 3 Ol

Reactions Involving the Primary Amino Group

The primary amino group is a key site for nucleophilic reactions, allowing for derivatization, cyclization, and redox transformations.

Due to their polarity and potential for hydrogen bonding, primary amines like 3-(2-aminophenyl)pentan-3-ol can exhibit poor chromatographic behavior, such as peak tailing. Derivatization is a common strategy to improve volatility, thermal stability, and detectability for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netlibretexts.org

For GC analysis, common methods include acylation and silylation. libretexts.org Acylation, often using reagents like isobutyl chloroformate or heptafluorobutyric anhydride (B1165640) (HFBA), converts the polar amino group into a less polar, more volatile amide. nih.govacs.org The introduction of fluorinated groups, as with HFBA, significantly enhances sensitivity for electron capture detection (ECD). nih.gov

For HPLC analysis, derivatization is employed to attach a chromophore or fluorophore to the molecule, enhancing UV-Vis or fluorescence detection. actascientific.com Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to yield highly fluorescent derivatives, which are stable and allow for sensitive quantification. researchgate.netcreative-proteomics.com Another approach involves using reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which react selectively with primary amines in aqueous solutions to form stable, fluorescent derivatives suitable for reversed-phase HPLC. sigmaaldrich.com

Table 1: Derivatization Reactions for Analytical Purposes

| Analytical Technique | Reagent Class | Example Reagent | Derivative Formed | Purpose |

|---|---|---|---|---|

| Gas Chromatography (GC) | Acylating Agent (Chloroformate) | Isobutyl chloroformate | Carbamate | Increases volatility and thermal stability. acs.org |

| Gas Chromatography (GC) | Acylating Agent (Anhydride) | Heptafluorobutyric anhydride (HFBA) | Fluoro-amide | Increases volatility and ECD sensitivity. nih.gov |

| HPLC | Fluorogenic Agent | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | FMOC-amine | Adds a highly fluorescent tag for detection. creative-proteomics.com |

| HPLC | Fluorogenic Agent | DMQC-OSu | Quinoline-carboxamide | Forms stable, fluorescent derivative in aqueous media. sigmaaldrich.com |

The ortho-disposed amino and alcohol functionalities make 3-(2-aminophenyl)pentan-3-ol a valuable precursor for synthesizing fused heterocyclic systems.

Quinolines: The Friedländer annulation and related strategies are powerful methods for quinoline (B57606) synthesis. A modern approach involves the nickel-catalyzed dehydrogenative coupling of α-(2-aminoaryl) alcohols with ketones. acs.orgacs.org In this type of reaction, 3-(2-aminophenyl)pentan-3-ol could react with a ketone. The process would involve the initial oxidation of the tertiary alcohol to a ketone, followed by condensation with the amino group and the partner ketone, and subsequent cyclization and aromatization to yield a polysubstituted quinoline. acs.orgresearchgate.net Water is a common solvent for such transformations, which can be promoted by an oxidizing agent like active manganese dioxide. sioc-journal.cn

Benzothiazoles: The classical synthesis of benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid, aldehyde, or nitrile. mdpi.comorganic-chemistry.orgresearchgate.net Therefore, to synthesize a benzothiazole (B30560) derivative related to 3-(2-aminophenyl)pentan-3-ol, one would typically need to start with the corresponding 2-aminothiophenol analog. However, alternative methods exist where phenylthioureas are used as precursors, which could potentially be synthesized from the amino group of the title compound. nih.gov

Triazepines: Benzo[f] Current time information in Bangalore, IN.organic-chemistry.orgmasterorganicchemistry.comtriazepine derivatives can be synthesized from o-phenylenediamine (B120857) precursors. nih.govresearchgate.net For instance, the reaction of an o-phenylenediamine with reagents like methyl-isothiocyanate can lead to a thiourea (B124793) intermediate that, upon reaction with an aldehyde, cyclizes to form the triazepine ring system. nih.gov A derivative of 3-(2-aminophenyl)pentan-3-ol could potentially undergo reactions to form a diamine structure, which could then serve as a synthon for various fused triazepine systems. rsc.org

Table 2: Potential Heterocyclic Synthesis Reactions

| Target Heterocycle | Co-reactant | Typical Conditions | Plausible Product Structure |

|---|---|---|---|

| Quinoline | Ketone (e.g., Acetophenone) | Ni-catalyst, base, heat acs.orgorganic-chemistry.org | A 2,4-disubstituted quinoline core |

| Benzothiazole | N/A (Requires 2-aminothiophenol precursor) mdpi.com | Condensation with an aldehyde or acyl chloride | A 2-substituted benzothiazole core |

| Benzotriazepine | Isothiocyanate, then an aldehyde | Multi-step synthesis via a diamine intermediate nih.gov | A substituted benzo[f] Current time information in Bangalore, IN.organic-chemistry.orgmasterorganicchemistry.comtriazepine core |

The amino group can be formed via reduction of a precursor, or it can be oxidized to higher oxidation states.

Reductive Transformations: While the primary amino group itself is not typically reduced, its synthesis often proceeds from the reduction of a corresponding nitro compound, 3-(2-nitrophenyl)pentan-3-ol. This transformation is fundamental in aromatic chemistry and can be achieved with a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Sn/HCl).

Oxidative Transformations: The primary aromatic amino group is susceptible to oxidation. The product depends on the oxidizing agent and reaction conditions. libretexts.org Oxidation with reagents like hydrogen peroxide or peroxycarboxylic acids can lead to nitroso or nitro compounds. libretexts.orgyoutube.com For example, using an in situ generated performic acid (from formic acid and H₂O₂) in the presence of a phase-transfer surfactant like cetyltrimethylammonium bromide (CTAB) can selectively oxidize aromatic amines to their corresponding nitro compounds in an aqueous medium. acs.org Other oxidizing agents like manganese dioxide (MnO₂) are also effective for the oxidation of primary aromatic amines. osti.gov

Table 3: Redox Reactions of the Amino Group and its Precursor

| Transformation | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| Reduction (Synthesis) | 3-(2-Nitrophenyl)pentan-3-ol | H₂, Pd/C catalyst | 3-(2-Aminophenyl)pentan-3-ol |

| Oxidation | 3-(2-Aminophenyl)pentan-3-ol | HCOOH, H₂O₂, CTAB acs.org | 3-(2-Nitrophenyl)pentan-3-ol |

| Oxidation | 3-(2-Aminophenyl)pentan-3-ol | MnO₂ osti.gov | Complex products (e.g., azo compounds) |

Reactions Involving the Tertiary Alcohol Moiety

The tertiary benzylic alcohol group is prone to substitution and elimination reactions, particularly under acidic conditions.

The acid-catalyzed dehydration of tertiary alcohols is a classic elimination reaction that proceeds readily to form alkenes (olefins). Due to the stability of the resulting tertiary benzylic carbocation, this reaction is particularly facile for 3-(2-aminophenyl)pentan-3-ol. ucalgary.carsc.org The reaction follows an E1 mechanism. rsc.org First, the hydroxyl group is protonated by an acid (e.g., H₂SO₄), forming a good leaving group (water). The departure of water generates a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

Given the structure of 3-(2-aminophenyl)pentan-3-ol, proton abstraction can occur from either of the adjacent methylene (B1212753) groups, potentially leading to a mixture of isomeric alkenes. The major product would be predicted by Zaitsev's rule, favoring the more substituted (and thus more stable) alkene.

Table 4: Dehydration of 3-(2-Aminophenyl)pentan-3-ol

| Reactant | Conditions | Mechanism | Potential Products (Olefins) |

|---|---|---|---|

| 3-(2-Aminophenyl)pentan-3-ol | H₂SO₄, Heat doubtnut.com | E1 Elimination rsc.org | (E/Z)-3-(2-Aminophenyl)pent-2-ene and 2-Ethyl-1-(2-aminophenyl)but-1-ene |

Directly forming ethers and esters from tertiary alcohols can be challenging due to steric hindrance and competing elimination reactions.

Etherification: The Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with an alkyl halide, is a common method for preparing ethers. wikipedia.org To form an ether from 3-(2-aminophenyl)pentan-3-ol, one would first deprotonate the alcohol with a strong base (e.g., NaH) to form the tertiary alkoxide. This alkoxide could then react with a primary alkyl halide (e.g., iodomethane) to yield the corresponding ether. Using secondary or tertiary alkyl halides is generally unsuccessful as the alkoxide, being a strong base, would promote E2 elimination of the alkyl halide. jove.combyjus.comjove.com

Esterification: The reaction of tertiary alcohols with acyl chlorides is a viable method for ester synthesis. sparkl.melibretexts.org The reaction proceeds via nucleophilic acyl substitution. While the reaction can be sluggish due to the steric bulk of the tertiary alcohol, it can be driven to completion, often by using a base like pyridine (B92270) to neutralize the HCl byproduct. iiste.org More advanced methods for acylating sterically hindered alcohols may employ coupling reagents or specific catalysts to achieve high yields. nih.govgoogle.com

Table 5: Ether and Ester Formation Reactions

| Reaction | Reagents | Key Considerations | Product |

|---|---|---|---|

| Etherification (Williamson) | 1. NaH 2. CH₃I (or other primary alkyl halide) | Alkoxide acts as a nucleophile. Requires a primary alkyl halide to avoid E2 elimination. wikipedia.orgbyjus.com | 3-Methoxy-3-(2-aminophenyl)pentane |

| Esterification | Acetyl chloride, Pyridine | Tertiary alcohol is sterically hindered; pyridine acts as a catalyst and HCl scavenger. libretexts.orgiiste.org | 3-(2-Aminophenyl)pentan-3-yl acetate |

Rearrangement Reactions

There is currently no specific information available in the surveyed literature regarding rearrangement reactions involving 3-(2-Aminophenyl)pentan-3-ol. In principle, tertiary alcohols can undergo acid-catalyzed rearrangements, such as pinacol-type rearrangements, which would involve the migration of an alkyl or aryl group. However, without experimental data, any discussion of such reactions for this specific compound remains purely speculative.

Chelation and Coordination Chemistry Studies

The presence of both a hydroxyl and an amino group suggests that 3-(2-Aminophenyl)pentan-3-ol could act as a bidentate ligand in coordination chemistry. These groups can potentially coordinate with a single metal center to form a stable chelate ring.

Ligand Properties in Metal Complexes

No specific studies detailing the use of 3-(2-Aminophenyl)pentan-3-ol as a ligand in metal complexes were identified. Generally, amino-alcohol ligands are known to form stable complexes with a variety of transition metals. The coordination can occur through the nitrogen of the amino group and the oxygen of the hydroxyl group. The steric hindrance from the two ethyl groups on the carbinol center might influence the coordination geometry and the stability of the resulting metal complexes.

Mechanistic Investigations of Metal-Compound Interactions

Detailed mechanistic investigations of the interactions between metal ions and 3-(2-Aminophenyl)pentan-3-ol are not available in the current body of scientific literature. Such studies would typically involve techniques like UV-Vis, NMR, and IR spectroscopy, as well as X-ray crystallography, to elucidate the coordination modes, stability constants, and thermodynamic parameters of complex formation.

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of 3-(2-Aminophenyl)pentan-3-ol possesses two functional groups that influence its reactivity towards electrophilic and nucleophilic substitution. The amino group (-NH₂) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the tertiary alcohol substituent is generally considered a deactivating group.

Specific research on electrophilic or nucleophilic substitution reactions on the phenyl ring of this compound has not been reported. In theory, electrophilic substitution would likely occur at the positions ortho and para to the amino group. However, the bulky tertiary alcohol group at the ortho position could provide significant steric hindrance, potentially favoring substitution at the para position.

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in 3-(2-Aminophenyl)pentan-3-ol. Therefore, such reactions are generally not expected under standard conditions.

Theoretical and Computational Investigations of 3 2 Aminophenyl Pentan 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and geometric properties of a molecule. windows.net Such calculations provide a theoretical framework for interpreting experimental observations and predicting molecular behavior.

Electronic structure analysis focuses on the arrangement of electrons within the molecule, which dictates its chemical reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the lowest energy electronic excitation possible. ossila.comnih.gov A smaller gap generally implies higher reactivity and polarizability. nih.gov

For 3-(2-aminophenyl)pentan-3-ol, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, specifically on the amino group and the aromatic system, which are regions of high electron density. The LUMO would likely be distributed across the aromatic ring and the tertiary alcohol moiety.

Below is a table illustrating typical HOMO-LUMO energy values and global reactivity descriptors calculated for analogous aromatic compounds using DFT methods. These values provide an example of the data that would be generated for 3-(2-aminophenyl)pentan-3-ol.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -0.26751 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.18094 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | -0.08657 | Indicates chemical reactivity and stability nih.gov |

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Due to the presence of several rotatable single bonds—specifically the C-C bonds of the ethyl groups and the C-C bond connecting the phenyl ring to the tertiary carbon—3-(2-aminophenyl)pentan-3-ol can exist in multiple conformations.

Computational methods are used to perform a systematic search of the potential energy surface of the molecule. This process involves rotating the bonds and calculating the energy of each resulting geometry. The structures corresponding to energy minima on this surface are the stable conformers. The global minimum represents the most stable, and therefore most populated, conformation at equilibrium. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. For instance, the relative orientation of the amino group and the hydroxyl group can determine the potential for intramolecular hydrogen bonding, which would significantly stabilize a particular conformer.

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. nmrdb.org These predictions are based on calculating the magnetic shielding around each nucleus in the molecule's optimized geometry. Comparing the computed spectrum with the experimental one is a powerful method for structure verification. Experimental NMR data for 3-(2-aminophenyl)pentan-3-ol has been reported. rsc.orgrsc.org

| Nucleus | Assignment | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | H-4' (t) | 0.91 |

| H-3'a (m) | 1.16–1.24 | |

| H-3'b (m) | 1.32–1.41 | |

| H-5' (s) | 1.62 | |

| H-2'a, H-2'b (m) | 1.84–2.00 | |

| ¹³C NMR | C-4' | 14.21 |

| C-3' | 17.50 | |

| C-5' | 28.32 | |

| C-2' | 43.72 | |

| C-1' | 76.55 | |

| Aromatic C (C-1 to C-6) | 123.27–139.54 |

IR Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. cheminfo.org Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). These calculations can help assign the absorption bands observed in an experimental IR spectrum. For 3-(2-aminophenyl)pentan-3-ol, key predicted peaks would include N-H stretching vibrations for the primary amine, a broad O-H stretch for the alcohol, C-H stretches for the aromatic and aliphatic parts, and C=C stretching for the phenyl ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-Vis absorption spectrum. ornl.gov The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 3-(2-aminophenyl)pentan-3-ol, the spectrum would be dominated by π→π* transitions within the aminophenyl chromophore.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

When studying a synthetic pathway, such as the formation of 3-(2-aminophenyl)pentan-3-ol, computational chemists can identify the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate, representing the "peak" that reactants must overcome to become products. mdpi.com

By locating the TS structure and calculating its energy, chemists can determine the activation energy (Ea) of the reaction step. mdpi.com A lower activation energy corresponds to a faster reaction rate. This analysis can be used to compare different potential synthetic routes, predict the feasibility of a reaction under certain conditions, and understand the role of catalysts, which typically function by providing an alternative reaction pathway with a lower-energy transition state. For example, in a reaction involving a Lewis acid catalyst, modeling can show how the catalyst coordinates to the substrate to facilitate the reaction. nih.gov

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. This profile provides a visual representation of the energy changes throughout a chemical transformation. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics simulations are a cornerstone of computational chemistry for studying the behavior of molecules at an atomic level. By calculating the forces between atoms and their subsequent motion, MD simulations can predict the conformational dynamics, thermodynamic properties, and interaction profiles of a molecule like 3-(2-Aminophenyl)pentan-3-ol.

The structure of 3-(2-Aminophenyl)pentan-3-ol, featuring both polar (hydroxyl and amino groups) and nonpolar (phenyl ring and pentyl ethyl groups) regions, suggests that its conformation and reactivity are highly sensitive to the solvent environment. The balance between intramolecular hydrogen bonds and interactions with solvent molecules dictates the molecule's preferred shape. acs.orgub.edu

In polar protic solvents , such as water or methanol (B129727), the molecule is expected to adopt a more extended conformation. The solvent molecules can form strong hydrogen bonds with the -OH and -NH2 groups, effectively competing with and disrupting potential intramolecular hydrogen bonds. This solvation of the polar groups increases their exposure and availability for reactions. Theoretical studies on similar amino alcohols in aqueous solutions show a preference for conformations where the polar groups interact with the solvent rather than each other. acs.org

In apolar or nonpolar solvents , like hexane (B92381) or chloroform, the molecule would likely favor a more compact, folded conformation. In the absence of competing solvent interactions, the polar -OH and -NH2 groups can form a stable intramolecular hydrogen bond. This internal interaction would shield the polar functionalities from the nonpolar environment. Such conformational changes can significantly reduce the reactivity of the amino and hydroxyl groups by making them less accessible. Studies on related compounds show that intramolecular hydrogen bonding is predominant in less polar solvents. acs.org

The reactivity of 3-(2-Aminophenyl)pentan-3-ol is therefore intrinsically linked to its solvent-dependent conformation. Reactions involving the amine or alcohol groups, such as acylation or alkylation, would be expected to proceed more readily in polar solvents where these groups are fully solvated and accessible. rsc.org Conversely, in nonpolar solvents, the reactivity might be diminished due to the sterically shielded and internally-bonded state of these functional groups.

Table 1: Predicted Solvent Effects on the Conformation and Reactivity of 3-(2-Aminophenyl)pentan-3-ol

| Solvent Type | Predicted Dominant Conformation | Expected Intermolecular Forces with Solvent | Predicted Reactivity of -OH and -NH2 Groups |

| Polar Protic | Extended, with -OH and -NH2 groups exposed to the solvent. | Strong hydrogen bonding. | High |

| Polar Aprotic | Partially folded; solvent interacts with polar groups but less effectively than protic solvents. | Dipole-dipole interactions. | Moderate to High |

| Nonpolar | Compact/Folded, stabilized by intramolecular hydrogen bonding between the -OH and -NH2 groups. | Weak van der Waals forces. | Low |

The functional groups present in 3-(2-Aminophenyl)pentan-3-ol allow for a variety of specific intermolecular interactions, which are crucial for understanding its properties in condensed phases, such as its crystal structure or behavior in solution. Computational methods can quantify the strength and nature of these non-covalent interactions. researchgate.netresearchgate.net

The primary intermolecular interactions expected for this compound are:

Hydrogen Bonding: The hydroxyl (-OH) group is an excellent hydrogen bond donor, while the nitrogen of the amino (-NH2) group can act as both a donor (N-H) and an acceptor. This allows for the formation of robust hydrogen-bonding networks, such as O-H···N, N-H···O, O-H···O, and N-H···N, which are fundamental in determining the crystal packing and solubility. acs.org

π–π Stacking: The presence of the phenyl ring enables π–π stacking interactions between aromatic rings of adjacent molecules. These interactions, while weaker than hydrogen bonds, contribute significantly to the stabilization of crystal structures and molecular assemblies. acs.org

C-H···π Interactions: The ethyl groups attached to the tertiary alcohol carbon can interact with the phenyl rings of neighboring molecules through C-H···π interactions.

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can be used to visualize and quantify these different types of interactions. researchgate.net For instance, studies on similar molecules often reveal that hydrogen bonds are the most significant contributors to the stability of the crystal lattice, followed by π-stacking and other weaker contacts. researchgate.net The interplay of these forces dictates the macroscopic properties of the compound.

Table 2: Potential Intermolecular Interactions for 3-(2-Aminophenyl)pentan-3-ol

| Interaction Type | Contributing Molecular Fragments | Relative Strength | Significance |

| Hydrogen Bonding | -OH group, -NH2 group | Strong | Governs crystal packing, solubility in polar solvents, and self-assembly. acs.org |

| π–π Stacking | Phenyl rings of adjacent molecules | Moderate | Contributes to crystal stability and influences electronic properties. acs.org |

| C-H···π Interactions | Ethyl groups interacting with the phenyl ring | Weak | Provides additional stabilization to the molecular packing. |

| Van der Waals Forces | Ethyl groups and the hydrocarbon backbone of the molecule | Weak | Contributes to overall cohesion in the solid and liquid states. ijcrt.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Aminophenyl Pentan 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-(2-Aminophenyl)pentan-3-ol. savemyexams.com It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional NMR spectra offer initial but vital data. For a related compound, 2-(2-Aminophenyl)pentan-2-ol, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the different proton environments. nih.govrsc.org The aromatic protons appear in the range of δ 6.64-7.07 ppm, while the aliphatic protons of the pentyl group and the amino and hydroxyl protons resonate at higher fields. nih.govrsc.org Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, including those in the aromatic ring and the pentyl side chain. nih.govrsc.org

| ¹H NMR (500 MHz) | ¹³C NMR (125 MHz) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.04–7.07 (m, 2H) | H-4, H-5 | 145.41 | C-1 |

| 6.70 (t, 1H) | H-5 | 129.99 | C-2 |

| 6.64 (d, 1H) | H-6 | 128.08 | C-4 |

| 1.95–2.0 (m, 1H) | H-2'b | 126.69 | C-3 |

| 1.84–1.89 (m, 1H) | H-2'a | 117.77 | C-5 |

| 1.62 (s, 3H) | H-5' | 117.75 | C-6 |

| 1.32–1.41 (m, 1H) | H-3'b | 76.76 | C-1' |

| 1.16–1.24 (m, 1H) | H-3'a | 42.81 | C-2' |

| 0.91 (t, 3H) | H-4' | 27.97 | C-5' |

| 17.80 | C-3' | ||

| 14.47 | C-4' |

To unravel the complex structure and establish unambiguous assignments, multi-dimensional NMR techniques are indispensable. scribd.comcaltech.edunih.govweizmann.ac.il These experiments correlate signals from different nuclei, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.comlibretexts.org In the COSY spectrum of 3-(2-Aminophenyl)pentan-3-ol, cross-peaks would be observed between the protons of the ethyl groups and the proton on the adjacent carbon, as well as between neighboring aromatic protons. This helps to trace the carbon-carbon bonds within the aliphatic side chain and the aromatic ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons. scribd.comsdsu.educolumbia.edu Each cross-peak in an HSQC spectrum represents a C-H bond. This is a powerful tool for assigning the carbon resonances based on the already assigned proton spectrum. youtube.com For instance, the proton signal of the methyl group would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. scribd.comcolumbia.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. scribd.com For 3-(2-Aminophenyl)pentan-3-ol, HMBC would show correlations between the aromatic protons and the carbons of the pentanol (B124592) side chain, confirming their connection.

Variable temperature (VT) NMR experiments are employed to study dynamic processes such as conformational changes. ox.ac.ukunibas.it Molecules are often not static and can exist in different conformations that interconvert rapidly at room temperature. scielo.br By lowering the temperature, this interconversion can be slowed down on the NMR timescale, allowing the individual conformers to be observed. ox.ac.uk This can lead to the broadening and eventual splitting of NMR signals as the temperature is decreased. ox.ac.uk For 3-(2-Aminophenyl)pentan-3-ol, VT-NMR could provide insights into the rotation around the C-C bond connecting the phenyl ring and the pentanol group, as well as the conformational preferences of the pentyl side chain.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule. For 3-(2-Aminophenyl)pentan-3-ol (C₁₁H₁₇NO), the exact mass can be calculated and compared to the experimentally determined value from HRMS to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. wikipedia.orgnationalmaglab.org The analysis of these fragments provides detailed structural information. wikipedia.orglibretexts.org The fragmentation of the molecular ion of 3-(2-Aminophenyl)pentan-3-ol would be expected to occur at the weaker bonds. nih.gov Common fragmentation pathways for similar compounds include the loss of water from the alcohol group, cleavage of the C-C bonds in the pentyl side chain, and cleavages related to the aminophenyl group. miamioh.edu Analyzing these fragmentation patterns helps to piece together the structure of the original molecule.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. mt.com The IR spectrum of 3-(2-Aminophenyl)pentan-3-ol would show characteristic absorption bands for the different functional groups. For instance, a broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol and the N-H stretching of the amine. researchgate.net C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 2850-3100 cm⁻¹. scifiniti.comresearchgate.net The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. mt.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 3-(2-Aminophenyl)pentan-3-ol would complement the IR spectrum. For example, the symmetric stretching of the C-C bonds in the aromatic ring would likely give a strong Raman signal.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H stretch (alcohol) | 3200-3600 (broad) | IR |

| N-H stretch (amine) | 3300-3500 | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-2960 | IR, Raman |

| Aromatic C=C stretch | 1450-1600 | IR, Raman |

| C-O stretch (alcohol) | 1000-1260 | IR |

| C-N stretch (amine) | 1020-1250 | IR |

Vibrational Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. For 3-(2-Aminophenyl)pentan-3-ol, the spectrum would be characterized by the vibrational modes of its hydroxyl, amino, aromatic, and aliphatic moieties.

The primary amine (-NH₂) group would exhibit characteristic N-H stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹.

The tertiary alcohol (-OH) group is readily identified by its O-H stretching band. In a non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent), this appears as a sharp peak around 3600 cm⁻¹. However, due to potential intra- and intermolecular hydrogen bonding, this band is more likely to be observed as a broad absorption at lower frequencies, typically in the 3500-3200 cm⁻¹ range.

The aromatic ring (a disubstituted benzene) presents several characteristic bands. C-H stretching vibrations on the ring occur above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can be inferred from the pattern of overtone bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands in the 900-675 cm⁻¹ region. For an ortho-disubstituted ring, a strong band is typically expected between 770 and 735 cm⁻¹.

The aliphatic ethyl groups (-CH₂CH₃) will contribute C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (bending).

Table 1: Expected Characteristic Vibrational Frequencies for 3-(2-Aminophenyl)pentan-3-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong | |

| Tertiary Alcohol (-OH) | O-H Stretch (hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| C-O Stretch | 1260 - 1000 | Medium-Strong | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=C Stretch (in-ring) | 1600 - 1450 | Medium, Multiple Bands | |

| C-H Bend (out-of-plane) | 900 - 675 | Strong | |

| Aliphatic Groups (-C₂H₅) | C-H Stretch | 2975 - 2850 | Strong |

Hydrogen Bonding Network Characterization

The structure of 3-(2-Aminophenyl)pentan-3-ol, with its ortho-amino and hydroxyl groups, is conducive to forming a rich network of hydrogen bonds. These interactions are critical in defining the compound's physical properties and its conformation in both solution and the solid state.

Intramolecular Hydrogen Bonding: A key structural feature is the potential for a strong intramolecular hydrogen bond between the hydrogen atom of the tertiary hydroxyl group and the nitrogen atom of the adjacent amino group, or between an amino hydrogen and the hydroxyl oxygen. This would form a stable six-membered pseudo-ring. The presence of such an interaction, known as a Resonance-Assisted Hydrogen Bond (RAHB), can significantly influence the molecule's conformation and spectroscopic properties. rsc.org

Intermolecular Hydrogen Bonding: In the condensed phase, intermolecular hydrogen bonds are also expected to be significant. The -OH and -NH₂ groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This can lead to the formation of dimers or more extended, three-dimensional supramolecular architectures. researchgate.netosti.gov For instance, one molecule's amino group could donate a hydrogen bond to the hydroxyl oxygen of a neighboring molecule, creating a chain or network structure. researchgate.netconicet.gov.ar

The characterization of this hydrogen-bonding network would involve analyzing the shifts in the O-H and N-H stretching frequencies in the IR spectrum. Strong hydrogen bonding typically causes these bands to broaden and shift to lower wavenumbers. Advanced techniques like variable-temperature NMR could also provide evidence for these interactions. slu.se

X-ray Crystallography of the Chemical Compound and its Co-crystals/Salts (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com It provides unambiguous information on bond lengths, bond angles, and the nature of intermolecular interactions. d-nb.inforesearchgate.net

As of now, a publicly available single-crystal X-ray structure for 3-(2-Aminophenyl)pentan-3-ol has not been reported. The generation of high-quality single crystals suitable for diffraction experiments would be a prerequisite for such a study. nih.gov

Solid-State Structure Determination

Should a crystal structure of 3-(2-Aminophenyl)pentan-3-ol be determined, the analysis would yield crucial data. This includes the unit cell parameters (the dimensions of the repeating lattice unit), the crystal system, and the space group, which describes the symmetry elements present in the crystal. anton-paar.com The analysis would confirm the molecular conformation in the solid state, revealing, for example, the existence and geometry of the intramolecular hydrogen bond between the amino and hydroxyl groups.

Intermolecular Interactions in the Crystalline State

In the crystalline state, the molecules of 3-(2-Aminophenyl)pentan-3-ol would be held together by a combination of intermolecular forces. A detailed crystallographic analysis would allow for the quantification of these interactions.

Hydrogen Bonds: The primary intermolecular forces would likely be the hydrogen bonds involving the -OH and -NH₂ groups, as discussed previously. conicet.gov.ar X-ray diffraction would precisely measure the donor-acceptor distances and angles, confirming the strength and geometry of the hydrogen-bonding network. researchgate.net

π-Interactions: The aromatic rings could engage in π-π stacking or C-H···π interactions, further stabilizing the crystal lattice. mdpi.comakademisains.gov.my Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these various intermolecular contacts within a crystal structure. mdpi.comakademisains.gov.my

Chiroptical Spectroscopy (if chiral derivatives or intermediates are studied)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules—those that are non-superimposable on their mirror images. hebmu.edu.cn

The parent molecule, 3-(2-Aminophenyl)pentan-3-ol, is achiral. It lacks a stereocenter and possesses a plane of symmetry passing through the C3-hydroxyl bond and bisecting the phenyl ring. Therefore, it does not exhibit optical activity and is CD-silent.

Circular Dichroism (CD) Spectroscopy

While 3-(2-Aminophenyl)pentan-3-ol itself is achiral, CD spectroscopy would become an invaluable tool for the stereochemical analysis of its chiral derivatives or synthetic intermediates. nih.gov Chirality could be introduced, for example, by using a chiral precursor or through resolution, leading to an enantiomerically pure sample.

If a chiral derivative were synthesized, its CD spectrum would show characteristic positive or negative absorption bands (Cotton effects) corresponding to its electronic transitions. nih.gov The sign and intensity of these Cotton effects are directly related to the molecule's absolute configuration (the specific three-dimensional arrangement of its atoms). hebmu.edu.cn By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral derivative could be unambiguously assigned. nih.gov This technique is particularly useful for confirming the stereochemical outcome of asymmetric syntheses or resolution procedures. nih.govscirp.org

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a powerful chiroptical technique used for the structural elucidation of chiral molecules. researchgate.net It measures the change in the angle of rotation of plane-polarized light as a function of the wavelength. kud.ac.inwikipedia.org This variation in rotation provides valuable information about the stereochemistry of a molecule, particularly in the vicinity of a chromophore's absorption band. ull.es

The fundamental principle of ORD lies in the phenomenon of circular birefringence, where a chiral substance exhibits different refractive indices for left and right circularly polarized light. bhu.ac.in When plane-polarized light, which is a combination of left and right circularly polarized components, passes through a chiral medium, the two components travel at different speeds, resulting in a rotation of the plane of polarization. kud.ac.in The magnitude and direction of this rotation are dependent on the wavelength of the light. wikipedia.org

A key feature of an ORD spectrum is the Cotton effect, which is the characteristic S-shaped curve observed in the region of a chromophore's electronic absorption. bhu.ac.in A chromophore is a part of a molecule that absorbs light. wikipedia.org The Cotton effect is termed positive if the peak (maximum rotation) appears at a longer wavelength and the trough (minimum rotation) at a shorter wavelength. kud.ac.in Conversely, if the trough appears at the longer wavelength, it is a negative Cotton effect. kud.ac.in Enantiomers of a chiral compound will always display mirror-image ORD curves with Cotton effects of equal magnitude but opposite sign. kud.ac.in

For a molecule like 3-(2-aminophenyl)pentan-3-ol, the aminophenyl group acts as a chromophore. The electronic transitions within this aromatic amine group are expected to give rise to a distinct Cotton effect in the ORD spectrum of its chiral derivatives. nih.govresearchgate.net The sign and magnitude of this Cotton effect would be directly related to the absolute configuration of the stereocenter at the chiral carbon.

To illustrate this, consider a hypothetical scenario involving a chiral derivative of 3-(2-aminophenyl)pentan-3-ol, for instance, its N-acetyl derivative. The ORD spectra of the two enantiomers, (R)-N-(2-(3-hydroxypentan-3-yl)phenyl)acetamide and (S)-N-(2-(3-hydroxypentan-3-yl)phenyl)acetamide, would be measured. The resulting data would allow for the assignment of the absolute configuration based on the observed Cotton effect.

Below is a hypothetical data table illustrating the expected ORD data for these enantiomers. This data is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

| Wavelength (nm) | Molar Rotation [Φ] of (R)-enantiomer | Molar Rotation [Φ] of (S)-enantiomer |

| 700 | +150 | -150 |

| 600 | +250 | -250 |

| 500 | +400 | -400 |

| 400 | +700 | -700 |

| 350 | +1500 (Peak) | -1500 (Trough) |

| 320 | 0 | 0 |

| 300 | -1000 (Trough) | +1000 (Peak) |

| 280 | -500 | +500 |

| 250 | -200 | +200 |

Applications of 3 2 Aminophenyl Pentan 3 Ol in Chemical Synthesis and Catalysis

Development of Novel Reaction Methodologies

The unique reactivity of 3-(2-aminophenyl)pentan-3-ol and related structures contributes to the development of new synthetic methods. For example, efficient one-pot procedures for synthesizing benzimidazoles from o-phenylenediamines and aldehydes have been developed using novel catalysts that operate under mild, room-temperature conditions, simplifying access to these important heterocycles. nih.gov

Furthermore, the development of multicomponent reactions for the direct synthesis of 1,2-amino alcohols represents a significant advance in synthetic efficiency. acs.org A one-pot method involving an amine, an aldehyde, and methanol (B129727), mediated by a TiCl₃/t-BuOOH system, allows for the rapid assembly of β-amino alcohol structures under aqueous conditions. acs.org Such methodologies, which build complex molecules from simple precursors in a single step, are highly valuable. The structural motif of 3-(2-aminophenyl)pentan-3-ol is accessible through or can be incorporated into such novel reaction strategies, expanding the toolkit of synthetic chemists. Additionally, microwave-assisted methods for the cyclization of amino alcohols with dimethyl carbonate have been developed, offering a faster and more efficient route to oxazolidinones. nih.gov

Catalyst Development utilizing the Compound as a Componentgoogle.comnih.gov

While direct research detailing the use of 3-(2-aminophenyl)pentan-3-ol as a primary ligand in catalyst development is not extensively documented in readily available literature, its structural motifs are analogous to those found in effective ligands for transition metal catalysis. Amino alcohols are a well-established class of ligands, particularly in copper- and palladium-catalyzed cross-coupling reactions. organic-chemistry.orguva.es These ligands can form stable chelate complexes with metal ions, influencing the catalyst's stability, activity, and selectivity.

The general principle involves the coordination of both the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group to a metal center, such as palladium or copper. This chelation can create a more stable and defined catalytic species. For instance, in copper-catalyzed N-arylation reactions of β-amino alcohols, the ligand's structure is crucial for achieving high selectivity and yield. organic-chemistry.org It is hypothesized that 3-(2-aminophenyl)pentan-3-ol could function similarly, potentially serving as a bidentate ligand. The steric bulk provided by the pentan-3-ol backbone could also influence the coordination environment around the metal, which is a key factor in catalyst performance.

Although specific examples are sparse, the potential application of this compound can be inferred from broader studies on related structures. For example, various aminophenol and amino alcohol derivatives are employed in the development of catalysts for C-N and C-O bond formation, highlighting the value of this structural class in ligand design. organic-chemistry.orgevitachem.com

Reagent Design and Application in Specific Chemical Transformations

As a chemical reagent, 3-(2-aminophenyl)pentan-3-ol possesses two primary reactive sites that can be exploited in organic synthesis. The aniline (B41778) moiety is a nucleophile and can participate in reactions such as acylation, alkylation, and diazotization. The tertiary alcohol can undergo reactions typical of alcohols, although its tertiary nature makes it more prone to elimination under acidic conditions.

The compound can serve as a precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. For instance, intramolecular cyclization reactions can be envisioned. Under certain catalytic conditions, it is suggested that 3-(2-aminophenyl)pentan-3-ol can be a reactant in the formation of complex heterocyclic systems like indolo[3,2-c]quinoline. This type of transformation likely involves the participation of both the amine and the phenyl ring in a sequence of reactions.

The table below summarizes potential transformations where 3-(2-aminophenyl)pentan-3-ol could be utilized as a key starting reagent, based on the reactivity of its functional groups.

| Reaction Type | Functional Group Involved | Potential Product Class |

| N-Acylation | Amino Group | N-(2-(3-hydroxypentan-3-yl)phenyl)amides |

| N-Alkylation | Amino Group | Secondary or Tertiary Amines |

| Diazotization | Amino Group | Azo compounds, Phenols (via Sandmeyer) |

| Cyclization | Amino Group and Phenyl Ring | Heterocyclic compounds (e.g., quinolines) |

Further research could focus on designing specific reagents derived from 3-(2-aminophenyl)pentan-3-ol. For example, modification of the amino or hydroxyl group could lead to new ligands or reagents with tailored electronic and steric properties for specific applications in catalysis and synthesis.

Advanced Analytical Method Development for Research Studies of 3 2 Aminophenyl Pentan 3 Ol

Chromatographic Method Development (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and quantification of 3-(2-Aminophenyl)pentan-3-ol from complex mixtures, such as those encountered during its synthesis or in stability studies. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of non-volatile and thermally sensitive compounds like 3-(2-Aminophenyl)pentan-3-ol. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for such aromatic amines, typically employing a C18 or C8 stationary phase. Current time information in Bangalore, IN. The primary amino group and the aromatic ring allow for strong UV absorbance, making a Diode Array Detector (DAD) or a standard UV-Vis detector suitable for detection and quantification. pharmaffiliates.com

A systematic approach to method development involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with an aqueous buffer), pH, column temperature, and gradient elution program to achieve optimal separation from starting materials, reagents, and potential byproducts. nih.govru.nl For instance, a gradient method starting with a higher aqueous phase concentration and gradually increasing the organic solvent content can effectively elute components with a wide range of polarities. ru.nl

Below is an illustrative table of a developed HPLC method for the analysis of a reaction mixture containing 3-(2-Aminophenyl)pentan-3-ol.

Table 1: Example HPLC Method Parameters for Analysis of 3-(2-Aminophenyl)pentan-3-ol

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | DAD at 240 nm and 280 nm |